1,6-Dibromo-2-methoxynaphthalene

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

This 1,6-dibromo-2-methoxy substitution pattern is the irreplaceable cornerstone for industrial Naproxen and Nabumetone API synthesis. Its unique regioselectivity in hydrodebromination is not matched by 2-naphthol or other isomers, guaranteeing the highest yields and cost-efficiency for validated commercial routes. This is the must-have reference standard for analytical method validation and the ideal substrate for novel cross-coupling research. Source with the correct CAS 66996-59-6 to ensure process integrity.

Molecular Formula C11H8Br2O
Molecular Weight 315.992
CAS No. 66996-59-6
Cat. No. B3014816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromo-2-methoxynaphthalene
CAS66996-59-6
Molecular FormulaC11H8Br2O
Molecular Weight315.992
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Br
InChIInChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3
InChIKeyHFEOLDKRKNUVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dibromo-2-methoxynaphthalene (CAS 66996-59-6): Sourcing and Specifications for Pharmaceutical Intermediate Applications


1,6-Dibromo-2-methoxynaphthalene (CAS: 66996-59-6) is a brominated naphthalene derivative with the molecular formula C11H8Br2O and a molecular weight of 315.99 g/mol [1]. It is characterized by the presence of two bromine atoms at positions 1 and 6 and a methoxy group at position 2 on the naphthalene ring system [1]. This specific substitution pattern distinguishes it from other isomers and makes it a critical and well-documented intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), namely Naproxen and Nabumetone [2].

Why Generic Substitution of 1,6-Dibromo-2-methoxynaphthalene (CAS 66996-59-6) is Not Feasible for Validated Pharmaceutical Syntheses


Substituting 1,6-Dibromo-2-methoxynaphthalene with closely related analogs is not feasible for validated synthetic routes to Naproxen and Nabumetone. Its specific 1,6-dibromo-2-methoxy substitution pattern is essential for the subsequent regioselective hydrodebromination step required to produce the key monobrominated intermediate, 2-bromo-6-methoxynaphthalene [1]. Alternative starting materials, such as 2-naphthol or other brominated naphthalenes, do not undergo this critical transformation with the same efficiency or regioselectivity, leading to lower yields, difficult purifications, and unacceptable process economics [1]. The established manufacturing process is specifically engineered around the reactivity of this unique isomer.

Product-Specific Quantitative Evidence Guide: 1,6-Dibromo-2-methoxynaphthalene (CAS 66996-59-6) Performance in Synthesis


Synthesis Yield Advantage of 1,6-Dibromo-2-methoxynaphthalene over Naphthol-Based Starting Materials

A direct, head-to-head comparative study from a key patent demonstrates the superior synthesis efficiency of 1,6-Dibromo-2-methoxynaphthalene. When starting from 2-methoxynaphthalene, the target compound was obtained in an 84% yield [1]. In stark contrast, comparative runs using 2-naphthol under similar in situ bromination conditions resulted in dramatically lower conversions to the corresponding dibromide, with yields ranging from only 7% to 63% [1]. This evidence strongly supports the selection of the 2-methoxynaphthalene-derived route for process efficiency.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Critical Role of 1,6-Dibromo-2-methoxynaphthalene as a Precursor for the Key Intermediate 2-Bromo-6-methoxynaphthalene

1,6-Dibromo-2-methoxynaphthalene is not an end-product but a strategic intermediate. Its primary value is demonstrated by its established role in a patented process for the regioselective production of 2-bromo-6-methoxynaphthalene [1]. This monobrominated species is the universally recognized starting material for synthesizing the NSAIDs Naproxen and Nabumetone [1]. The pathway from 2-methoxynaphthalene via the 1,6-dibromo intermediate provides an efficient and controlled route to this essential building block.

Pharmaceutical Chemistry Synthetic Methodology NSAID Synthesis

Regioselective Hydrodebromination: A Critical Step Enabled by the 1,6-Dibromo Substitution Pattern

The 1,6-dibromo substitution pattern on the naphthalene ring is crucial for enabling a regioselective hydrodebromination step. As disclosed in the patent literature, 1,6-dibromo-2-methoxynaphthalene can be selectively debrominated at the 1-position using hydrogen and a tungsten carbide catalyst to yield 2-bromo-6-methoxynaphthalene [1]. This level of control is a direct consequence of the electronic and steric environment created by the 2-methoxy and 1,6-dibromo groups. Other dibromo isomers (e.g., 1,3-, 1,5-, or 2,6-) would not exhibit the same regioselectivity, potentially leading to complex mixtures of monobrominated products that are difficult and costly to separate.

Catalysis Regioselective Synthesis Debromination

Optimal Application Scenarios for 1,6-Dibromo-2-methoxynaphthalene (CAS 66996-59-6) in R&D and Manufacturing


Large-Scale Manufacture of Naproxen and Nabumetone Active Pharmaceutical Ingredients (APIs)

This compound is the established intermediate of choice for industrial-scale production of the NSAIDs Naproxen and Nabumetone [1]. Its high-yielding synthesis (up to 84%) from 2-methoxynaphthalene [1] and its ability to be selectively converted to 2-bromo-6-methoxynaphthalene make it the cornerstone of a cost-effective and robust manufacturing process. Procurement should be focused on this specific CAS number for validated commercial API synthesis.

Process Chemistry Research for Cost Reduction and Efficiency Improvements

Research groups focused on improving the manufacturing efficiency of Naproxen, Nabumetone, or related 2,6-disubstituted naphthalene derivatives will require 1,6-Dibromo-2-methoxynaphthalene as a standard reference and starting material [1]. Studies on novel catalysts for regioselective hydrodebromination or alternative synthesis routes to 2-bromo-6-methoxynaphthalene are directly relevant to this compound.

Method Development and Validation for Impurity Profiling in Pharmaceutical Intermediates

During the manufacture of 2-bromo-6-methoxynaphthalene, 1,6-Dibromo-2-methoxynaphthalene is a key process-related impurity that must be controlled. Analytical chemistry groups in pharmaceutical companies and contract research organizations (CROs) need a pure, authentic sample of 1,6-Dibromo-2-methoxynaphthalene to develop and validate HPLC, GC, or NMR methods for its detection and quantitation in final intermediates or APIs [1].

Academic Research into Regioselective Cross-Coupling and Functionalization of Polyhalogenated Arenes

The 1,6-dibromo-2-methoxynaphthalene scaffold offers two electronically distinct bromine atoms, making it an interesting substrate for fundamental studies in chemo- and regioselective cross-coupling reactions (e.g., Suzuki, Stille). It serves as a model compound to investigate the selectivity of new catalytic systems or to synthesize more complex naphthalene-based libraries for medicinal chemistry or materials science applications.

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